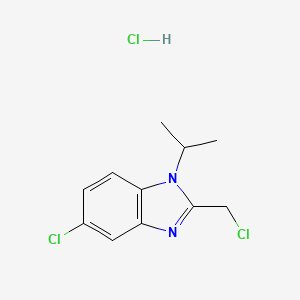

5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride

Description

5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole hydrochloride is a halogenated benzimidazole derivative characterized by a chloromethyl group at position 2, a chlorine atom at position 5, and an isopropyl (propan-2-yl) substituent at position 1 of the benzimidazole core. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2.ClH/c1-7(2)15-10-4-3-8(13)5-9(10)14-11(15)6-12;/h3-5,7H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKHHBSQQFYLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride typically involves the chlorination of a benzimidazole precursor. One common method is the reaction of 2-(chloromethyl)-1-propan-2-ylbenzimidazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like toluene or dichloromethane at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms with varying properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their biological activities, including:

- Antimicrobial Activity : Compounds derived from benzimidazole structures have been shown to possess significant antibacterial and antifungal properties. For instance, studies indicate that modifications to the benzimidazole core can enhance antimicrobial efficacy against pathogens like E. coli and Staphylococcus aureus .

- Ion Channel Research : The compound has been utilized in studies involving voltage-gated proton channels. Research on its derivatives, such as 5-chloro-2-guanidinobenzimidazole, demonstrates its role as a non-selective inhibitor of these channels, providing insights into cellular ion transport mechanisms .

- Cancer Research : Benzimidazole derivatives have been investigated for their potential anticancer properties. The structural modifications involving chlorine atoms have been noted to increase the cytotoxic effects against various cancer cell lines .

Organic Synthesis Applications

The compound is also significant in organic synthesis, acting as a versatile building block for creating more complex molecules:

- Synthesis of Heterocycles : It is commonly used as a precursor for synthesizing other heterocyclic compounds, which are essential in drug discovery and development .

- Functionalization Reactions : The chloromethyl group in the structure allows for further functionalization, enabling chemists to introduce various substituents that can modify biological activity or improve pharmacokinetic properties .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several benzimidazole derivatives synthesized from 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli, demonstrating the potential for developing new antibacterial agents .

Case Study 2: Ion Channel Modulation

Research conducted on the ion channel inhibition properties of 5-chloro-2-guanidinobenzimidazole (a derivative) revealed that it effectively inhibits lymphocyte proliferation through voltage-gated proton channel modulation. This study highlighted the importance of understanding selectivity in drug development for ion channel-targeting therapeutics .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The chlorine atoms and the benzimidazole ring can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Notes:

- Benzodiazole vs. Benzimidazole: and list "benzodiazole," which may represent a nomenclature inconsistency. Benzimidazole contains two nitrogen atoms in the fused ring, while benzodiazole structures are ambiguous here. The molecular formula in (C₇H₁₃IO) includes iodine, suggesting a possible error or distinct compound .

- Thiophene derivatives (–4) exhibit distinct electronic properties due to sulfur atoms .

Biological Activity

5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride typically involves chlorination reactions of benzimidazole precursors. A common method includes the reaction of 2-(chloromethyl)-1-propan-2-ylbenzimidazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride in inert solvents like toluene or dichloromethane under controlled conditions to ensure complete chlorination.

Antimicrobial Properties

Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial activity. Specifically, studies have shown that 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride can inhibit the growth of various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have indicated promising results. The compound has been shown to interfere with viral replication processes, making it a candidate for further research in antiviral drug development. Its mechanism may involve inhibiting viral enzymes or blocking viral entry into host cells.

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been widely studied, with some evidence suggesting that 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride may induce apoptosis in cancer cell lines. The compound appears to affect cell cycle regulation and promote programmed cell death, which is crucial in cancer therapy .

The biological activity of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride is attributed to its structural features, particularly the presence of chlorine atoms and the benzimidazole ring. These components enable interactions with specific molecular targets such as enzymes and receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the biological context and target molecules .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole | Contains two chlorine atoms and a propan-2-yl group | Antimicrobial, antiviral, anticancer |

| 2-(Chloromethyl)-1-propan-2-ylbenzimidazole | Lacks one chlorine atom | Reduced reactivity |

| 5-Chloro-1-propan-2-ylbenzimidazole | Lacks chloromethyl group | Different interactions |

| 2-(Methyl)-1-propan-2-ylbenzimidazole | Lacks both chlorine atoms | Varies significantly |

Case Studies

Several studies have highlighted the biological activity of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

- Antiviral Mechanism Investigation : In vitro studies showed that the compound could inhibit viral replication in specific cell lines, providing a basis for further exploration in antiviral drug development.

- Cancer Cell Line Research : Experiments on cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.